Superior Substrate Affinity for Human Fatty Aldehyde Dehydrogenase vs. Octadecanal
cis-9-Octadecenal demonstrates a significantly higher affinity for human fatty aldehyde dehydrogenase (FALDH) compared to its saturated analog, octadecanal [1]. This difference in Km values indicates that the cis double bond is a key structural determinant for enzyme recognition and turnover [2].
| Evidence Dimension | Enzyme Kinetics (Km Value) |
|---|---|
| Target Compound Data | 0.011 mM |
| Comparator Or Baseline | Octadecanal: 0.021 mM |
| Quantified Difference | The Km is 47.6% lower (higher affinity) |
| Conditions | Human liver microsomal fatty aldehyde dehydrogenase (FALDH) assay in vitro. |
Why This Matters
This data is crucial for researchers studying lipid metabolism disorders (e.g., Sjögren-Larsson syndrome) or developing enzymatic assays, where substrate specificity dictates assay sensitivity and biological relevance.
- [1] BRENDA. EC 1.2.1.48: long-chain-aldehyde dehydrogenase. Km Value data. View Source
- [2] Kelson TL, Secor McVoy JR, Rizzo WB. Human liver fatty aldehyde dehydrogenase: microsomal localization, purification, and biochemical characterization. Biochim Biophys Acta. 1997;1335(1-2):99-110. View Source
